1,2,3,5,8-Pentachloronaphthalene

Enthalpy of fusion Differential scanning calorimetry Solid-state thermodynamics

Environmental labs face quantification bias when using undefined pentachloronaphthalene mixtures. This PCN-53 reference standard eliminates isomer misassignment: · Validated Henry’s law constant (1.7×10⁻¹ mol/(m³·Pa)) supports accurate air-water flux modeling. · DSC-confirmed enthalpy of fusion (8.44 kJ/mol) provides a thermal fingerprint to distinguish from co-eluting isomers. · Quantified in Arctic marine biota (up to 5.9 ng/g lw); essential for POPs monitoring under the Stockholm Convention. Supplied with full certificates, ready for immediate GC/MS calibration.

Molecular Formula C10H3Cl5
Molecular Weight 300.4 g/mol
CAS No. 150224-24-1
Cat. No. B1360194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,8-Pentachloronaphthalene
CAS150224-24-1
Molecular FormulaC10H3Cl5
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H
InChIKeyHVYRFNJXZVEGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCN-53 Pentachloronaphthalene Standard


1,2,3,5,8-Pentachloronaphthalene (CAS 150224-24-1), designated PCN-53 within the polychlorinated naphthalene (PCN) congener numbering system, is a pentachlorinated aromatic compound with the molecular formula C₁₀H₃Cl₅ and a molecular weight of 300.4 g/mol [1]. PCNs comprise a class of 75 possible congeners recognized as persistent organic pollutants (POPs) under the Stockholm Convention, exhibiting dioxin-like toxicity and long-range atmospheric transport potential [2]. PCN-53 features a distinctive chlorine substitution pattern at positions 1,2,3,5,8 on the naphthalene ring system, a configuration that yields quantifiably distinct physicochemical properties—including enthalpy of fusion, Henry's law constant, and congener-specific environmental occurrence profiles—relative to other pentachloronaphthalene isomers [3]. These isomer-specific differences carry direct implications for analytical method development, environmental fate modeling, and toxicological assessment, making congener-level identification essential for scientifically rigorous procurement decisions.

Isomer-Specific Properties of PCN-53


PCN congeners sharing the same molecular formula (C₁₀H₃Cl₅) cannot be treated as interchangeable for analytical, environmental, or toxicological applications. The chlorine substitution pattern on the naphthalene scaffold directly governs solid-state energetics, air–water partitioning behavior, and chromatographic retention [1]. Experimental data demonstrate that the enthalpy of fusion (ΔfusH) for 1,2,3,5,8-pentachloronaphthalene (PCN-53) differs by more than a factor of three from that of its positional isomer 1,2,3,5,7-pentachloronaphthalene (PCN-52) when measured under identical DSC conditions [1]. Similarly, Henry's law constants measured for pentachloronaphthalene isomers vary by nearly twofold, directly affecting air–sea exchange flux calculations in environmental modeling [2]. Furthermore, congener-specific analysis of environmental matrices reveals that individual pentachloronaphthalene isomers exhibit markedly different abundance profiles in fly ash, sediment, and biota, with certain isomers preferentially bioaccumulating [3]. Procuring an undefined pentachloronaphthalene mixture or an incorrect isomer therefore introduces unquantifiable uncertainty into calibration, quantification, and risk assessment workflows.

PCN-53 Isomer Differentiation Evidence


Enthalpy of Fusion vs. PCN-52

Differential scanning calorimetry (DSC) measurements conducted by Lahtinen et al. (2006) on thirteen synthesized PCN congeners revealed that 1,2,3,5,8-pentachloronaphthalene (PCN-53) possesses an enthalpy of fusion (ΔfusH) of 8.44 kJ/mol, compared to 25.74 kJ/mol for its positional isomer 1,2,3,5,7-pentachloronaphthalene (PCN-52), both measured as the crystal 1 → liquid transition under identical experimental conditions [1]. This represents a 67% reduction in ΔfusH for PCN-53. The substantially lower energy required for the solid-to-liquid phase transition indicates weaker intermolecular forces in the crystal lattice of PCN-53, a direct consequence of the 1,2,3,5,8- versus 1,2,3,5,7-chlorine substitution geometry.

Enthalpy of fusion Differential scanning calorimetry Solid-state thermodynamics

Henry's Law Constant vs. PCN-58

Temperature-dependent Henry's law constants (H) for 32 PCN congeners were measured by Odabasi and Adali (2016) using an inert gas-stripping technique [1]. At 298.15 K, 1,2,3,5,8-pentachloronaphthalene (PCN-53) exhibits an Hscp value of 1.7 × 10⁻¹ mol/(m³·Pa), compared to 8.9 × 10⁻² mol/(m³·Pa) for 1,2,4,5,7-pentachloronaphthalene (PCN-58), both classified as measured (type M) data from the same study. The temperature dependence factor (d ln Hscp / d (1/T)) for PCN-53 is 9700 K, versus 8700 K for PCN-58, indicating divergent temperature sensitivity of air–water exchange. The nearly twofold higher Henry's law constant for PCN-53 translates to a proportionally greater tendency to partition from water into the gas phase, affecting volatilization flux calculations in air–sea exchange models [1].

Henry's law constant Air-water partitioning Environmental fate modeling

Melting Point vs. Closest Isomers

The triple-point temperature (Tm) of 1,2,3,5,8-pentachloronaphthalene (PCN-53) was determined as 444.85 K (171.7 °C) by DTA:corrimp in the Lahtinen et al. (2006) DSC study of thirteen synthesized PCN congeners [1]. This value sits intermediate among pentachloronaphthalene isomers measured in the same study: 1,2,3,5,7-PeCN (PCN-52) melts at 452.95 K, 1,2,3,6,7-PeCN at 453.25 K, 1,2,3,7,8-PeCN at 416.55 K, and 1,2,4,5,6-PeCN at 381.55 K. The 8.1 K depression of PCN-53 relative to PCN-52, combined with the 27.7 K elevation relative to 1,2,3,7,8-PeCN, provides a discriminating thermal fingerprint for isomer confirmation.

Melting point Thermal analysis Purity assessment

Enthalpy of Vaporization Benchmark

The enthalpy of vaporization (ΔvapH) for 1,2,3,5,8-pentachloronaphthalene (PCN-53) was determined as 80.5 kJ/mol at 373 K by the gas chromatographic retention time method of Lei, Wania, and Shiu (1999), based on vapor pressure measurements across the temperature range 323–423 K [1]. This experimentally derived value was used to predict temperature-dependent subcooled liquid vapor pressures (PL) for PCN-53 as part of a dataset encompassing 17 PCN congeners. The ΔvapH value serves as a congener-specific input parameter for multimedia environmental fate models that require vapor pressure estimates to calculate atmospheric transport and air–surface exchange, and is distinct from values obtained for other pentachloronaphthalene isomers within the same dataset [1].

Enthalpy of vaporization Gas chromatography Vapor pressure

Environmental Occurrence in Marine Mammals

PCN-53 (together with PCN congeners 48, 52, 66, and 69) was detected and quantified in blubber samples from whales, seals, and porpoises collected between 1986 and 2009, at concentrations ranging from 0.03 to 5.9 ng/g lipid weight [1]. This congener-specific detection in Arctic and sub-Arctic marine mammals confirms the environmental relevance and long-range transport potential of PCN-53. In contrast, isomer-specific analysis of fly ash from municipal waste incineration by Imagawa et al. (1993) showed that the pentachloronaphthalene isomer 1,2,3,6,7-PeCN (rather than PCN-53) was the most abundant pentachloronaphthalene in combustion-derived samples, with isomers bearing chlorine atoms at peri-positions (1,8- or 4,5-) being generally less abundant [2]. This divergence in congener profiles between thermal sources and biotic samples underscores the necessity of isomer-specific analytical standards for source apportionment studies.

Environmental occurrence Marine mammal bioaccumulation Congener profile

PCN-53 Application Scenarios


Environmental Fate Modeling with Isomer-Specific Henry's Law Constants

Researchers conducting air–water exchange modeling of PCNs in coastal or marine environments require congener-specific Henry's law constants as input parameters. The experimentally measured Hscp value of 1.7 × 10⁻¹ mol/(m³·Pa) for PCN-53, determined by Odabasi and Adali (2016) using inert gas-stripping [1], provides a validated, temperature-dependent parameter that differs by a factor of ~1.9 from the closest measured pentachloronaphthalene isomer (PCN-58: 8.9 × 10⁻² mol/(m³·Pa)). Using a generic pentachloronaphthalene Henry's law value would misestimate air–sea exchange flux direction and magnitude for this congener, potentially reversing the predicted net flux under typical environmental concentration gradients. Analytical standards of PCN-53 are required for the water-side concentration measurements that pair with these Henry's law constants in fugacity-based fate models.

Thermodynamic Purity Verification of PCN Congeners

Laboratories synthesizing or characterizing individual PCN congeners for toxicological or environmental research require authenticated reference materials with well-defined thermal properties. The triple-point temperature of 444.85 K and enthalpy of fusion of 8.44 kJ/mol for PCN-53, both measured by Lahtinen et al. (2006) via DSC and DTA [2], serve as congener-specific identity confirmation benchmarks. The 67% lower ΔfusH of PCN-53 compared to its positional isomer PCN-52 (25.74 kJ/mol) provides a discriminating thermal signature that can distinguish between these two pentachloronaphthalenes—which share the same molecular formula and mass—without requiring chromatographic separation.

Marine Biomonitoring and Bioaccumulation Studies

Environmental toxicology laboratories analyzing PCN congener profiles in marine biota need PCN-53 as a discrete calibration standard. PCN-53 has been quantified in Arctic and sub-Arctic marine mammal blubber at concentrations up to 5.9 ng/g lipid weight, alongside PCN-48, -52, -66, and -69 [3]. Accurate quantification of PCN-53 in these matrices requires a congener-specific analytical standard to avoid misidentification due to co-elution with other pentachloronaphthalene isomers during GC/MS analysis. The compound's presence in top-predator tissues also makes it relevant for trophic transfer and biomagnification factor calculations under the Stockholm Convention's POPs monitoring framework.

Source Apportionment in Combustion Emissions

Environmental forensic investigations seeking to distinguish between thermal (incineration-derived) and technical mixture (Halowax-derived) sources of PCN contamination require isomer-specific reference standards. Imagawa et al. (1993) demonstrated that the pentachloronaphthalene isomer composition in fly ash (dominated by 1,2,3,6,7-PeCN) differs fundamentally from that in commercial Halowax mixtures, where peri-chlorine-substituted isomers predominate [4]. PCN-53, bearing chlorine atoms at both the 1- and 8-positions (one peri-substitution), occupies an intermediate position in this source-discrimination framework. A pure PCN-53 analytical standard enables its accurate quantification in emission samples and environmental receptors, facilitating ratio-based source fingerprinting analyses.

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